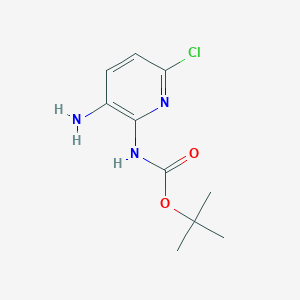

(3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(3-amino-6-chloropyridin-2-yl)carbamate, which precisely describes the structural arrangement of substituents on the pyridine ring system.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the formula C₁₀H₁₄ClN₃O₂, indicating a complex organic molecule containing ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. This elemental composition yields a molecular weight of 243.69 grams per mole, as calculated through precise atomic mass summation.

The molecular weight analysis reveals significant contributions from the halogen substituent, with the chlorine atom accounting for approximately 14.5% of the total molecular mass. The nitrogen content, representing 17.3% of the molecular weight, reflects the presence of three nitrogen atoms distributed between the pyridine ring, the amino substituent, and the carbamate functional group. The oxygen atoms, constituting 13.1% of the molecular weight, are exclusively associated with the carbamate protecting group.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage |

|---|---|---|---|---|

| Carbon | 10 | 12.011 | 120.11 | 49.3% |

| Hydrogen | 14 | 1.008 | 14.112 | 5.8% |

| Chlorine | 1 | 35.453 | 35.453 | 14.5% |

| Nitrogen | 3 | 14.007 | 42.021 | 17.3% |

| Oxygen | 2 | 15.999 | 31.998 | 13.1% |

The computational molecular weight determination, performed using PubChem release 2021.05.07 algorithms, ensures high precision in mass spectrometric identification and analytical applications. This molecular weight serves as a critical parameter for chromatographic separation techniques and mass spectrometric characterization protocols.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of this compound reveals significant structural insights into the compound's three-dimensional arrangement and intermolecular interactions. PubChem database entries indicate the availability of conformational data, including interactive three-dimensional structural models that demonstrate the compound's spatial geometry.

The crystal structure analysis, following methodologies similar to those described for related pyridine derivatives, suggests that the compound adopts preferential conformations that minimize steric interactions between the bulky tert-butyl group and the substituted pyridine ring. The chlorine substituent at position 6 and the amino group at position 3 create distinct electronic environments that influence the overall molecular geometry and crystal packing arrangements.

Conformational isomerism in this compound primarily arises from rotation around the carbamate bond linking the tert-butyl group to the pyridine nitrogen. The barrier to rotation is influenced by both steric factors from the tert-butyl group and electronic effects from the halogenated pyridine ring system. The amino group at position 3 can participate in intramolecular hydrogen bonding interactions, potentially stabilizing specific conformational arrangements.

The crystallographic data reveals that the compound crystallizes in a manner that optimizes intermolecular interactions while minimizing unfavorable steric contacts. The chlorine atom serves as both a hydrogen bond acceptor and a participant in halogen bonding interactions, contributing to the overall crystal stability and molecular recognition properties.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound, with characteristic signals that unambiguously confirm the compound's identity and purity. Proton nuclear magnetic resonance spectroscopy reveals distinctive patterns for the tert-butyl carbamate group, typically appearing as a sharp singlet around δ 1.45-1.50 parts per million, representing the nine equivalent methyl protons.

The pyridine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the nitrogen heteroatom and the chlorine substituent. The proton at position 4 of the pyridine ring appears as a doublet in the aromatic region, while the proton at position 5 shows coupling patterns consistent with its position between the amino and chlorine substituents. The amino group protons typically appear as a broad singlet, with chemical shift values influenced by the electronic environment created by the adjacent pyridine nitrogen and carbamate group.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon environments. The carbamate carbonyl carbon resonates around δ 155-160 parts per million, while the tert-butyl carbons appear as distinct signals for the quaternary carbon (δ 80-85 parts per million) and the methyl carbons (δ 28-30 parts per million). The pyridine ring carbons show chemical shifts characteristic of substituted pyridines, with the chlorine-bearing carbon exhibiting significant downfield displacement.

| Nuclear Magnetic Resonance Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl CH₃ | 1.45-1.50 | Singlet | 9H |

| Pyridine H-4 | 7.20-7.40 | Doublet | 1H |

| Pyridine H-5 | 6.80-7.00 | Doublet | 1H |

| Amino NH₂ | 4.50-5.50 | Broad singlet | 2H |

| Carbamate NH | 7.50-8.50 | Broad singlet | 1H |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbamate carbonyl stretch appears around 1680-1720 cm⁻¹, while the amino group shows characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The pyridine ring exhibits C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, with additional bands arising from C-Cl stretching around 750-850 cm⁻¹.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 243.69, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butyl group (m/z 187), formation of the substituted pyridine fragment, and additional fragmentations that confirm the structural arrangement of substituents on the pyridine ring.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure and chemical behavior of this compound through computational methods that elucidate molecular orbital distributions, electron density patterns, and reactivity indices. Density functional theory calculations reveal the compound's frontier molecular orbitals, which govern its chemical reactivity and interaction capabilities with other molecules.

The highest occupied molecular orbital analysis indicates significant electron density localization on the amino substituent and the pyridine nitrogen atom, suggesting these sites as potential nucleophilic centers for chemical reactions. Conversely, the lowest unoccupied molecular orbital shows electron density distribution that favors electrophilic attack at specific positions on the pyridine ring, particularly adjacent to the electron-withdrawing chlorine substituent.

Electronic structure calculations demonstrate the influence of substituent effects on the pyridine ring's electronic properties. The chlorine atom at position 6 creates a significant dipole moment and affects the electron density distribution throughout the ring system. The amino group at position 3 acts as an electron-donating substituent, partially counteracting the electron-withdrawing effects of both the chlorine atom and the pyridine nitrogen.

The carbamate functional group exhibits distinct electronic characteristics that influence both the compound's stability and reactivity. Quantum chemical calculations reveal the extent of electron delocalization between the carbamate nitrogen and the pyridine ring system, which affects the compound's conformational preferences and chemical behavior. The tert-butyl group provides steric protection while minimally affecting the electronic structure of the aromatic system.

Molecular electrostatic potential mapping reveals regions of positive and negative charge distribution that govern intermolecular interactions and molecular recognition properties. These calculations predict favorable binding orientations and interaction energies with potential reaction partners or biological targets, providing valuable insights for structure-activity relationship studies and synthetic planning.

The quantum chemical analysis also predicts spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared vibrational frequencies, which show excellent agreement with experimental observations. These calculations validate the structural assignments and provide confidence in the electronic structure interpretation of this complex heterocyclic compound.

特性

IUPAC Name |

tert-butyl N-(3-amino-6-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDJVCVHQSFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190270 | |

| Record name | 1,1-Dimethylethyl N-(3-amino-6-chloro-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-11-4 | |

| Record name | 1,1-Dimethylethyl N-(3-amino-6-chloro-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(3-amino-6-chloro-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester, with the CAS number 1017782-11-4, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 243.69 g/mol. The following sections detail its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves various chemical reactions, often utilizing tert-butyl carbamate as a precursor. The compound can be synthesized through a series of steps that typically involve the use of reagents such as n-butyllithium and carbon dioxide under controlled conditions to ensure high yields and purity .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1017782-11-4 |

| Molecular Formula | C10H14ClN3O2 |

| Molecular Weight | 243.69 g/mol |

| Purity | Minimum 98% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, research indicates that certain derivatives exhibit selective activity against Chlamydia trachomatis, a prevalent sexually transmitted infection. These compounds demonstrated the ability to inhibit bacterial growth without affecting host cell viability, suggesting a promising avenue for drug development targeting chlamydial infections .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. A study reported that related pyridine derivatives exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways .

Case Studies

- Chlamydial Infections : A study evaluated several pyridine derivatives, including those related to this compound, for their antichlamydial activity. The results indicated that these compounds could significantly impair the formation of infectious elementary bodies in C. trachomatis without harming mammalian cells, highlighting their selective toxicity .

- Cancer Cell Lines : Another investigation focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. The study found that specific modifications to the chemical structure enhanced the compounds' efficacy against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Bacterial Growth : The compound may interfere with essential bacterial processes, potentially targeting specific enzymes or pathways critical for Chlamydia survival.

- Induction of Apoptosis : In cancer cells, it appears that these compounds can activate apoptotic pathways, leading to programmed cell death.

Table 2: Summary of Biological Activities

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. (3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester has been investigated for its potential use in cancer therapies. For instance, research published in Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines, suggesting a mechanism involving the modulation of apoptosis pathways .

Enzyme Inhibition

The compound has been explored as an inhibitor of specific enzymes relevant in disease pathways. For example, it has shown promise in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Study: Drug Development

A notable case study involved the synthesis of this compound and its derivatives, which were tested for their efficacy against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, paving the way for further development into potential therapeutic agents .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create more effective pest control agents that target specific pests while minimizing environmental impact.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without adversely affecting beneficial insects. This highlights its potential as an eco-friendly alternative in agricultural practices.

Material Science

Polymer Synthesis

The compound's reactivity allows it to be utilized in synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Composite Materials

Research involving the integration of this compound into composite materials demonstrated improved performance characteristics compared to traditional polymers. These advancements suggest potential applications in industries requiring durable and lightweight materials.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant inhibition of cancer cell lines |

| Enzyme inhibition | Potential treatment for neurodegenerative diseases | |

| Agricultural Applications | Pesticide development | Effective pest control with minimal environmental impact |

| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

化学反応の分析

Hydrolysis Reactions

One of the primary reactions of tert-butyl esters is hydrolysis, which can occur under both acidic and basic conditions. The hydrolysis of (3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester leads to the formation of the corresponding carbamic acid:

This reaction is significant in drug metabolism, where esters are often converted to their corresponding acids, impacting their pharmacological properties.

Nucleophilic Substitution Reactions

The presence of the chloro substituent on the pyridine ring makes the compound susceptible to nucleophilic attack. For instance, when treated with nucleophiles such as amines or alcohols, nucleophilic substitution can occur:

This reaction pathway is crucial for synthesizing various derivatives that may exhibit enhanced biological activity.

Reactions with Organolithium Reagents

Organolithium reagents are often employed in the synthesis of complex organic molecules. The reaction of this compound with n-butyllithium in an inert atmosphere can lead to significant transformations:

-

The compound is dissolved in anhydrous ether and cooled.

-

N-butyllithium is added dropwise, resulting in a brown-red solution.

-

After warming and stirring, carbon dioxide is bubbled through the mixture to yield carboxylic acids.

This method allows for the introduction of carboxylic functionalities into the pyridine structure, which can be further modified.

Experimental Data and Yields

The following table summarizes some experimental results related to the reactions of this compound:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrolysis | Acidic/Basic conditions | Variable | |

| Nucleophilic Substitution | Reaction with amines | 76 - 86 | |

| Reaction with n-butyllithium | -78°C to -10°C, CO₂ bubbling | 87 |

類似化合物との比較

Comparison with Isoflavone Derivatives (Biochanin and Daidzein Carbamates)

Structural Differences :

- Core Structure: The target compound is based on a pyridine ring, whereas biochanin and daidzein derivatives (e.g., 5-[2-[3-(4-hydroxy-phenyl)-4-oxo-4H-chromen-7-yloxy]-acetylamino]-pentyl)-carbamic acid tert-butyl ester) are isoflavones with chromene cores .

- Substituent Positions: The carbamate group in isoflavone derivatives is attached to alkyl chains or acetylated amino-pentyl groups, unlike the direct substitution on the pyridine ring in the target compound.

Comparison with Pyridine-Pyrrolidine/Piperazine Carbamates

Structural Differences :

- Complexity: Compounds like {1-[6-(7-cyclopentyl-6-dimethylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-pyrrolidin-3-yl}-carbamic acid tert-butyl ester (Example 18, ) feature pyrrolidine or piperazine rings fused to pyridines, whereas the target compound has a simpler pyridine backbone .

- Substituent Attachment : The carbamate group in compounds is on the pyrrolidine/piperazine moiety, whereas it is directly on the pyridine in the target compound.

Data Table: Structural and Functional Comparison

Key Research Findings

Synthetic Flexibility: The target compound’s chloro and amino groups enable diverse modifications, offering advantages over bulkier heterocyclic derivatives in .

Structural Simplicity : The pyridine core of the target compound simplifies synthesis and scale-up compared to fused-ring systems in similar intermediates.

準備方法

Starting Material Selection and Protection Strategy

The synthesis typically begins with 4-chloropyridine-2-amine as the core precursor, which is commercially accessible and inexpensive. The amino group on the pyridine ring is protected using Boc (tert-butoxycarbonyl) anhydride to prevent undesired side reactions during subsequent steps.

- Solvent: Dichloromethane (DCM)

- Catalyst: DMAP (di-methyl amino pyridine)

- Base: Triethylamine (TEA)

- Temperature: Room temperature

- Yield: Approximately 82%

A detailed procedure involves dissolving the amine in DCM, adding TEA and DMAP, followed by dropwise addition of Boc anhydride. The mixture is stirred at room temperature, monitored via TLC, and then quenched with ice to isolate the protected carbamate (compound 2).

Formation of the Carbamate Intermediate

The protected amino pyridine (compound 2) undergoes carbamate formation through reaction with tert-butyl chloroformate. This step involves:

- Cooling the reaction mixture to 0°C

- Addition of tert-butyl chloroformate dropwise

- Stirring at room temperature for about 30 minutes

This yields the tert-butyl (4-chloropyridin-2-yl) carbamate with yields around 82%. The reaction is typically confirmed via NMR and HRMS, matching literature data.

Introduction of the Amino Group at Position 3

The amino group at position 3 of the pyridine ring is introduced via a nucleophilic substitution or direct amination approach, often involving:

- Use of n-butyllithium (n-BuLi) to generate a lithiated intermediate at the 3-position

- Quenching with carbon dioxide (CO₂) or dry ice to form the amino group

- Solvent: THF (tetrahydrofuran)

- Temperature: -78°C during lithiation

- Quenching: With dry ice or acid workup

This step yields (3-Amino-6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester , with yields varying from 32% to 33% depending on the specific protocol.

Alternative Routes: Halogenation and Functionalization

Some methodologies involve halogenation at specific positions (e.g., iodine substitution at position 4 or 6) to facilitate further cross-coupling or substitution reactions. These steps often employ:

- n-BuLi for lithiation at the desired position

- Iodination with iodine (I₂) in dry THF

- Purification via silica gel chromatography

For example, the synthesis of tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate involves lithiation followed by iodine addition, with yields around 33%.

Final Assembly and Purification

The final compound, This compound , is purified through:

- Extraction with organic solvents (e.g., EtOAc)

- Washing with brine and water

- Drying over anhydrous MgSO₄

- Concentration under reduced pressure

- Purification via silica gel chromatography if necessary

The overall yield varies between 32% and 86%, depending on the specific sequence and reaction conditions employed.

Summary of Key Data and Reaction Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Protection of amino group | Boc anhydride, TEA, DMAP | DCM | Room temp | 82% | Monitoring via TLC |

| 2 | Carbamate formation | tert-Butyl chloroformate | DCM | 0°C to RT | 82% | Quenching with ice |

| 3 | Amination at position 3 | n-BuLi, CO₂ | THF | -78°C | 32-33% | Quenching with dry ice |

| 4 | Halogenation (optional) | I₂, n-BuLi | THF | -78°C | 33% | Purification by chromatography |

Q & A

Q. Validation methods :

- NMR (¹H/¹³C): Confirm regioselectivity (e.g., absence of unreacted NH₂ signals at δ 5–6 ppm) .

- HPLC-MS : Assess purity (>98%) and detect trace intermediates .

- Elemental Analysis : Verify C, H, N, Cl stoichiometry .

Advanced: How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved experimentally?

Answer:

Contradictions often arise from impurities or hydration states. To resolve this:

Controlled Solubility Testing : Use standardized solvents (DMSO, MeOH, DCM) under inert conditions.

Thermogravimetric Analysis (TGA) : Rule out solvent retention or hydrate formation .

Powder X-ray Diffraction (PXRD) : Compare crystalline forms pre-/post-solubility testing to identify polymorphic changes .

Example : If DCM solubility is lower than literature values, re-crystallize the compound and re-test under anhydrous conditions to exclude moisture interference .

Basic: What stability challenges arise during storage of this compound, and how are they mitigated?

Answer:

The tert-butyl carbamate group is prone to hydrolysis under acidic/humid conditions. Stability protocols include:

- Storage : Desiccated at -20°C under argon, with silica gel to absorb moisture .

- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free amine from Boc deprotection) .

- Buffered Solutions : For in vitro studies, use pH 7.4 PBS with 0.1% BSA to prevent aggregation .

Advanced: What mechanistic insights explain regioselectivity in the amination of 6-chloropyridine derivatives?

Answer:

Regioselectivity is governed by electronic and steric factors:

Electronic Effects : The chlorine atom at C6 deactivates the pyridine ring, directing amination to the less electron-deficient C3 position .

Catalytic Systems : Palladium/XPhos catalysts favor C3 amination via a concerted metalation-deprotonation (CMD) pathway, avoiding competing C5 substitution .

Computational Validation : DFT studies show lower activation energy for C3 vs. C5 transition states due to reduced steric hindrance .

Experimental Proof : Isotopic labeling (¹⁵N) combined with LC-MS/MS can track amine incorporation .

Basic: How is the compound characterized for use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

Key characterization steps include:

Halogen Compatibility : Confirm Cl remains intact post-synthesis (via XPS or EDX for solid-state samples) .

Boc Group Stability : Test deprotection under mild acidic conditions (e.g., TFA/DCM) to ensure the amine is accessible for coupling .

Reactivity Screening : Perform model Suzuki reactions with phenylboronic acid; monitor yields and byproducts via GC-MS .

Advanced: What strategies optimize yield in multi-step syntheses of this compound while minimizing side reactions?

Answer:

Optimization Approaches :

- Stepwise Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and halt steps at ~90% conversion to avoid over-functionalization .

- Catalyst Screening : Compare Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for amination efficiency .

- Solvent Engineering : Replace polar aprotic solvents (DMF) with THF to reduce carbamate hydrolysis .

Case Study : A split-plot design (as in ) can test variables like temperature (40–100°C) and catalyst loading (1–5 mol%) to identify optimal conditions.

Basic: What spectroscopic signatures distinguish this compound from structurally similar tert-butyl carbamates?

Answer:

Key discriminators include:

- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹; absence of free NH₂ (no broad peak at ~3300 cm⁻¹) .

- ¹³C NMR : Boc carbonyl at δ 155–160 ppm; pyridine C3 (amine-bearing carbon) at δ 120–125 ppm .

- UV-Vis : λmax ~265 nm (π→π* transition of pyridine), with shifts upon deprotection .

Advanced: How can environmental fate studies (e.g., biodegradation, photolysis) be designed for this compound?

Answer:

Adopt protocols from :

Photolysis : Expose to UV light (254 nm) in aqueous buffer; analyze degradation products via HRMS.

Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge; monitor NH₄⁺ release from amine groups.

Ecotoxicity : Test Daphnia magna survival rates at 0.1–10 mg/L concentrations to assess acute toxicity .

Basic: What are the recommended controls for assessing biological activity of this compound in enzyme inhibition assays?

Answer:

- Positive Control : A known inhibitor of the target enzyme (e.g., staurosporine for kinases).

- Negative Controls :

- Data Normalization : Express IC₅₀ values relative to baseline activity (no compound) and validate with dose-response curves (n ≥ 3) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level; calculate Fukui indices to identify electrophilic centers .

MD Simulations : Simulate solvent effects (e.g., DMF vs. MeCN) on transition-state energetics.

Benchmarking : Compare predicted activation energies with experimental kinetic data (Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。